2-Methyl-9-phenylacridine
Description
Historical Context and Evolution of Acridine (B1665455) Research
The history of acridine began in 1870 when Carl Gräbe and Heinrich Caro first isolated the parent compound from the high-boiling fraction of coal tar. ptfarm.plmdpi.com The name "acridine" was chosen due to the compound's acrid odor and irritating effect on the skin. ptfarm.ple-bookshelf.de Early interest in acridines was driven by their application as dyes and pigments in the 19th century, with compounds like Acridine Orange becoming commercially significant. rsc.orgwikipedia.org
A pivotal shift in acridine research occurred with the discovery of their biological activities. In 1917, the antimicrobial properties of acridine were noted, leading to the use of derivatives such as proflavine (B1679165) as antiseptics. ptfarm.pl The field expanded significantly during World War II, when the scarcity of quinine (B1679958) prompted the development of the acridine-based antimalarial drug mepacrine (quinacrine). ptfarm.plmdpi.com Although the advent of penicillin and other antibiotics later superseded acridines in some antibacterial applications, research into their therapeutic potential continued to evolve. ptfarm.pl In subsequent decades, the focus has increasingly turned towards developing acridine derivatives as potent agents in medicinal chemistry, with applications explored in anticancer, antiviral, and antiparasitic therapies. rsc.orgptfarm.plnih.gov This has been driven by their ability to interact with biological macromolecules, particularly through DNA intercalation. humanjournals.com
Structural Characteristics of Acridine Systems
The acridine molecule is a nitrogen heterocycle with the chemical formula C₁₃H₉N. wikipedia.orgnumberanalytics.com Its structure is chemically related to anthracene, featuring three fused aromatic rings in a planar arrangement, with one of the central CH groups replaced by a nitrogen atom. ptfarm.plwikipedia.org This structural feature is the source of many of its characteristic properties.
The key structural and chemical characteristics of the acridine system include:
Planarity and Aromaticity : The tricyclic system is planar, which is a crucial feature for its ability to intercalate between the base pairs of DNA. wikipedia.orghumanjournals.com
Basicity : Like pyridine (B92270) and quinoline, acridine is a weak base, with a pKa of 5.1 in its ground state. wikipedia.orgchemeurope.com The nitrogen atom's lone pair of electrons allows it to be protonated, forming soluble salts. pharmaguideline.com
Fluorescence : Solutions of acridine salts are known for their characteristic blue fluorescence. ptfarm.pl This property is exploited in various analytical and imaging applications.
Reactivity : The acridine ring system is susceptible to various chemical reactions. The presence of the electron-deficient nitrogen atom makes the C9 position particularly prone to nucleophilic attack. humanjournals.comnumberanalytics.compharmaguideline.com Reactions with nucleophiles like sodium amide preferentially yield 9-substituted products, such as 9-aminoacridine. humanjournals.com Conversely, electrophilic substitution reactions, such as nitration, tend to occur on the outer benzenoid rings. ptfarm.plpharmaguideline.com Acridine can also undergo oxidation to form acridone (B373769) or reduction to yield 9,10-dihydroacridine. wikipedia.orgpharmaguideline.com
Overview of 2-Methyl-9-phenylacridine in Contemporary Chemical Research
This compound is a specific derivative of the acridine core that has found utility in modern chemical synthesis and research. Its structure incorporates a methyl group at the 2-position and a phenyl group at the 9-position of the acridine nucleus.
One of the most common methods for preparing 9-substituted acridines is the Bernthsen acridine synthesis, which involves the condensation of a diphenylamine (B1679370) with a carboxylic acid using a dehydrating agent like zinc chloride. mdpi.compharmaguideline.com For this compound, a published procedure involves the reaction of 4-methyl-N-phenylaniline with benzoic acid in the presence of anhydrous zinc chloride at high temperatures. nih.gov
In contemporary research, this compound is noted primarily for its role as a synthetic intermediate and as a scaffold for developing new functional molecules. For instance, it has been used as a starting material for the synthesis of 9-phenylacridine-2-carbaldehyde, a more functionalized derivative that can be used to build more complex molecular architectures. researchgate.net
The "2-methyl-9-substituted acridine" framework is an area of active investigation in medicinal chemistry. Studies have reported the synthesis of various derivatives starting from 2-methyl-9-chloroacridine for evaluation as potential anticancer agents. mdpi.comijpsr.com Furthermore, a hydrogenated derivative, 2-methyl-9-phenyl-1,2,3,4-tetrahydroacridine (MPTA), has been studied as a highly effective corrosion inhibitor for X80 steel in harsh acidic environments, demonstrating an inhibition efficiency of up to 97.9%. nih.govresearchgate.net This highlights the potential of the this compound scaffold in the development of materials for industrial applications.
Data Tables
Table 1: Physicochemical Properties of Acridine and this compound
| Property | Acridine | This compound |
| Molecular Formula | C₁₃H₉N wikipedia.org | C₂₀H₁₅N |
| Molar Mass | 179.22 g/mol wikipedia.org | 269.35 g/mol |
| Appearance | Colorless to light-yellow crystalline needles ptfarm.plwikipedia.org | Data not available in searched sources |
| Melting Point | 106–110 °C wikipedia.org | Data not available in searched sources |
| Boiling Point | 346 °C ptfarm.plnumberanalytics.com | Data not available in searched sources |
| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol (B145695) and benzene (B151609). wikipedia.orgnumberanalytics.com | Data not available in searched sources |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H15N |
|---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
2-methyl-9-phenylacridine |
InChI |
InChI=1S/C20H15N/c1-14-11-12-19-17(13-14)20(15-7-3-2-4-8-15)16-9-5-6-10-18(16)21-19/h2-13H,1H3 |
InChI Key |
UUCGWTURZPHFEE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 9 Phenylacridine and Its Derivatives
Classical and Established Acridine (B1665455) Synthesis Routes
Traditional methods for acridine synthesis, while foundational, often require harsh reaction conditions. Nevertheless, they remain relevant in many synthetic laboratories.
Bernthsen Reaction: Principles and Modifications
The Bernthsen acridine synthesis is a classic method that involves the condensation of a diarylamine with a carboxylic acid in the presence of a dehydrating agent, typically zinc chloride, at high temperatures. wikipedia.orgslideshare.net Specifically, for the synthesis of 2-Methyl-9-phenylacridine, 4-methyldiphenylamine (B188801) would be reacted with benzoic acid.
The mechanism of the Bernthsen reaction is thought to proceed through a Friedel-Crafts-type acylation of the diarylamine, followed by an intramolecular cyclization and subsequent dehydration to form the acridine ring system. youtube.com
Key Features of the Bernthsen Reaction:
| Feature | Description |
| Reactants | Diarylamine and a carboxylic acid (or its anhydride). wikipedia.org |
| Catalyst | Typically zinc chloride, requiring high temperatures (200-270 °C). wikipedia.org |
| Reaction Time | Can be as long as 24 hours. wikipedia.org |
| Yields | Often poor under classical conditions. youtube.com |
Modifications to the original Bernthsen method have been explored to improve yields and reduce the harshness of the reaction conditions. One notable modification involves the use of polyphosphoric acid (PPA) as the catalyst, which can facilitate the reaction at lower temperatures, although sometimes with a trade-off in yield. wikipedia.org Another variation involves the use of C-acylated diphenylamines, which upon heating with iodine and hydriodic acid, can also yield 9-phenylacridines. nih.govptfarm.pl
Friedländer Synthesis: Scope and Limitations
The Friedländer synthesis is a versatile method for the preparation of quinolines and, by extension, acridines, which can be considered benzoquinolines. wikipedia.org The reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. organic-chemistry.org For the synthesis of this compound, a potential, though less direct, route could involve the condensation of a suitably substituted 2-aminobenzophenone (B122507) derivative.
The scope of the Friedländer synthesis is broad, allowing for the introduction of a variety of substituents onto the resulting heterocyclic ring. organic-chemistry.org However, its application to the direct synthesis of this compound is not as straightforward as the Bernthsen reaction. The reaction is often catalyzed by acids or bases. wikipedia.org
Limitations of the Friedländer synthesis can include the potential for side reactions and the availability of the required starting materials. The regioselectivity of the condensation can also be a concern, depending on the nature of the reactants. rsc.org
Ullmann Cyclization and Related Approaches
The Ullmann synthesis of acridines typically involves the cyclization of an N-arylanthranilic acid. nih.govscribd.com This precursor is often prepared via an Ullmann condensation between an aniline (B41778) derivative and a 2-halobenzoic acid. The resulting N-arylanthranilic acid is then cyclized, usually with a strong acid like sulfuric acid or polyphosphoric acid, to form an acridone (B373769). The acridone must then be reduced and subsequently aromatized to yield the acridine. nih.gov
To synthesize this compound through this route, one would start with the condensation of 4-methylaniline and 2-chlorobenzoic acid to form 2-((4-methylphenyl)amino)benzoic acid. Cyclization would lead to 2-methylacridone, which would then need to be converted to 2-methyl-9-chloroacridine, followed by a reaction to introduce the phenyl group at the 9-position and subsequent reduction/aromatization steps. This multi-step nature is a significant drawback.
Modern and Sustainable Synthetic Strategies
In recent years, there has been a significant push towards developing more efficient and environmentally benign synthetic methods. Microwave and ultrasonic irradiation have emerged as powerful tools in this endeavor.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has been successfully applied to the Bernthsen reaction to dramatically reduce reaction times and improve yields. youtube.comresearchgate.net117.239.78 The use of microwave irradiation can rapidly heat the reaction mixture to the required high temperatures, often leading to cleaner reactions with fewer side products. 117.239.78
In a typical microwave-assisted Bernthsen synthesis of a 9-substituted acridine, the diarylamine, carboxylic acid, and a catalyst like zinc chloride or p-toluenesulfonic acid (p-TSA) are irradiated in a microwave synthesizer. researchgate.net117.239.78 This method has been shown to produce 9-phenylacridine (B188086) in significantly shorter times (minutes versus hours) and with better yields compared to conventional heating. 117.239.78ijcrt.org
Comparison of Conventional vs. Microwave-Assisted Bernthsen Synthesis:
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Several hours (e.g., 20-24 hours) wikipedia.orgresearchgate.net | Minutes 117.239.78ijcrt.org |
| Temperature | 200-270 °C wikipedia.org | Often comparable, but reached much faster |
| Yields | Generally low to moderate youtube.com | Generally higher researchgate.net117.239.78 |
| Energy Consumption | High | Lower |
Ultrasonic-Assisted Synthesis: Principles and Applications
Ultrasonic-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates. mdpi.comnanobioletters.com
This technique has been applied to a variety of heterocyclic syntheses, offering benefits such as shorter reaction times, improved yields, and milder reaction conditions. mdpi.comnih.govmdpi.com While specific examples for the synthesis of this compound are less documented, the principles of sonochemistry suggest its potential applicability to the classical acridine syntheses. For instance, ultrasound could be used to promote the condensation and cyclization steps in the Bernthsen or Friedländer reactions.
The advantages of ultrasonic assistance include:
Increased reaction rates: Cavitational effects can significantly speed up chemical transformations. mdpi.com
Improved yields: Enhanced mass transfer and reactivity can lead to higher product yields. nanobioletters.com
Milder conditions: Sonication can often facilitate reactions at lower temperatures than conventional methods.
Green chemistry: Reduced energy consumption and potentially less need for harsh reagents align with the principles of green chemistry. nanobioletters.com
Modular Synthetic Design via Cascade Annulation
A significant advancement in the synthesis of acridine frameworks involves a modular approach that integrates the photo-excitation of o-alkyl nitroarenes with a copper-promoted cascade annulation. thieme.denih.govresearchgate.net This innovative method provides a convergent and flexible pathway to a wide array of acridine derivatives, including those with unsymmetrical and polysubstituted patterns that are otherwise difficult to access. nih.govthieme.de
The process begins with the photo-excitation of readily available o-alkyl nitroarenes. This leads to an intramolecular hydrogen atom transfer and subsequent oxygen relocation, which generates key amine intermediates. thieme.dechemistryviews.org Following this photochemical step, a copper-induced cascade reaction sequence takes place. This sequence includes a Chan–Lam amination, a Friedel–Crafts acylation, and an aromatization step, all occurring in a one-pot reaction under aerobic conditions. thieme.dechemistryviews.org This methodology streamlines the construction of the acridine core from simple precursors like o-alkyl nitroarenes and arylboronic acids, avoiding the need for harsh conditions or pre-functionalized substrates. nih.govacs.org
The versatility of this method allows for the straightforward incorporation of various substituents onto the acridine skeleton, significantly expanding the structural diversity of accessible acridine compounds. thieme.dethieme.de Furthermore, the resulting acridine products can be readily converted into acridinium (B8443388) salts through a simple methylation step. thieme.de These salts have demonstrated notable photophysical properties, including high excited-state reduction potentials (E*red = 2.08–3.15 V), making them promising candidates for use as photocatalysts. nih.govthieme.de
Metal-Free Catalytic Pathways for Acridine Formation
In line with the principles of green chemistry, metal-free catalytic pathways for acridine synthesis have emerged as a significant area of research. sioc-journal.cnwiley.com These methods avoid the use of potentially toxic and costly metal catalysts, offering more environmentally benign alternatives.
One strategy involves the use of rationally designed acridine derivatives themselves as metal-free, self-sensitized photocatalysts. wiley.com For instance, by incorporating various heterocyclic structures into the acridine framework, molecules such as DADN (9,10-dihydroacridine derivative), PXZN (phenoxazine-acridine hybrid), and PTZN (phenothiazine-acridine hybrid) have been synthesized. wiley.com The synthesis of the parent DADN starts with 9,10-dihydroacridine, where the nitrogen atom is coupled with a benzene (B151609) ring to extend the conjugated system. wiley.com These molecules can then act as catalysts. Theoretical calculations suggest that the catalytic sites for electrophilic attack are the C atom of the acridine's benzene ring for DADN, the O atom for PXZN, and the S atom for PTZN. wiley.com While these compounds are used to catalyze other reactions, their synthesis highlights a metal-free approach to novel acridine structures.
Specific Synthesis of this compound and Related Compounds
Direct Synthetic Routes to this compound
The direct synthesis of this compound can be achieved through established condensation reactions. A common and classical method is the Bernthsen acridine synthesis, which involves the condensation of a diphenylamine (B1679370) derivative with a carboxylic acid in the presence of a dehydrating agent like zinc chloride at high temperatures. nih.govpharmaguideline.com
For this compound, the specific reactants are 4-methyl-N-phenylaniline and benzoic acid. The reaction is conducted with anhydrous zinc chloride at an elevated temperature of 220 °C. This process yields the target compound, which can then be purified using column chromatography. A reported yield for this specific synthesis is 60%. nih.gov
Below is a table summarizing the reactants and conditions for this direct synthesis:
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Temperature | Product | Reported Yield | Reference |
| 4-Methyl-N-phenylaniline | Benzoic Acid | Anhydrous ZnCl₂ | 220 °C | This compound | 60% | nih.gov |
| Diphenylamine | Benzoic Acid | Anhydrous ZnCl₂ | 200-280 °C | 9-Phenylacridine | Low (variable) | pharmaguideline.com117.239.78 |
Microwave-assisted variations of the Bernthsen synthesis have also been developed to reduce reaction times and potentially improve yields. 117.239.78 Another approach to the 9-phenylacridine core involves the thermochemical reaction of a C-acylated diphenylamine in the presence of an iodine/hydriodic acid (I₂/HI) mixture. pharmaguideline.com
Post-Synthetic Functionalization and Derivatization Strategies
The acridine ring, particularly at position 9, is susceptible to nucleophilic attack due to the electron-withdrawing effect of the para-positioned nitrogen atom. thieme-connect.com This reactivity is the basis for numerous post-synthetic functionalization strategies. A common precursor for these reactions is 9-chloroacridine, which can be synthesized by treating diphenylamine-2-carboxylic acid with a chlorinating agent like phosphorus oxychloride (POCl₃). pharmaguideline.com
The chlorine atom at the 9-position can then be displaced by various nucleophiles through an aromatic nucleophilic substitution (SNAr) reaction. nih.gov This allows for the introduction of a wide range of functional groups, including amines, phenols, and hydrazides. nih.gov The reactivity of position 9 is further enhanced in N-substituted acridinium salts, which increases the electronic deficiency of the central ring. thieme-connect.com
Stable intermediates, known as σH-adducts, can be formed during these substitution reactions. For example, the reaction of the 10-methylacridinium (B81027) cation with N-H heterocyclic nucleophiles in the presence of a base leads to stable 9,10-dihydro-10-methyl-9-substituted acridines. urfu.ru These intermediates can then be oxidized to form the final substituted acridine product. frontiersin.org
The acridine framework can undergo various oxidation reactions, leading to different functionalized products. The methyl group of this compound is susceptible to oxidation. A published procedure describes the oxidation of this compound using selenium dioxide (SeO₂) in 1,4-dioxane (B91453) at reflux. This reaction selectively oxidizes the methyl group to a formyl group, yielding 9-phenylacridine-2-carbaldehyde with a reported yield of 68%. researchgate.net
The acridine ring itself can also be oxidized. A common reaction is the oxidation of the central ring at position 9 to form an acridone. This transformation can be achieved using oxidizing agents such as potassium dichromate in acetic acid. pharmaguideline.comptfarm.pl More aggressive oxidation, for instance with potassium permanganate (B83412) (KMnO₄) in an alkaline medium, can lead to the cleavage of the acridine ring system, resulting in quinoline-2,3-dicarboxylic acid. pharmaguideline.comijpsr.com
A summary of oxidation reactions on acridine frameworks is presented below:
| Acridine Substrate | Oxidizing Agent | Product | Reference |
| This compound | Selenium Dioxide (SeO₂) | 9-Phenylacridine-2-carbaldehyde | researchgate.net |
| Acridine | Potassium Dichromate / Acetic Acid | Acridone | pharmaguideline.comptfarm.pl |
| Acridine | Potassium Permanganate (KMnO₄) | Quinoline-2,3-dicarboxylic acid | pharmaguideline.comijpsr.com |
1,3-Dipolar Cycloaddition Reactions for Heterocyclic Adducts
The 1,3-dipolar cycloaddition is a powerful and versatile reaction in organic chemistry for the synthesis of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This type of reaction involves the combination of a 1,3-dipole, a molecule with delocalized electrons over three atoms, and a "dipolarophile," typically an alkene or alkyne. wikipedia.org The concerted, pericyclic reaction mechanism leads to the regio- and stereoselective formation of a new ring system. wikipedia.org While specific studies detailing the 1,3-dipolar cycloaddition of this compound are not extensively documented, the methodology has been successfully applied to the core acridine scaffold to generate various heterocyclic adducts. This approach is particularly valuable for creating hybrid molecules that combine the unique properties of the acridine ring system with other biologically relevant heterocycles. nih.gov
A prominent example of this strategy is the synthesis of acridine-isoxazole hybrids. nih.gov In this method, the acridine moiety serves as the foundation for the 1,3-dipole, specifically an acridinyl-substituted nitrile oxide. These nitrile oxides are conveniently generated from stable N-hydroxyacridinecarbimidoyl chloride precursors. The subsequent in-situ reaction of the acridine-derived nitrile oxide with a suitable dipolarophile, such as a terminal alkyne, yields the desired 3-(acridin-yl)isoxazole derivative. nih.gov
The research demonstrates that nitrile oxides can be generated from precursors attached at either the 2- or 9-position of the acridine ring, allowing for constitutional isomers of the final hybrid molecule. The cycloaddition proceeds efficiently with various terminal alkynes, furnishing the corresponding 3,5-disubstituted isoxazoles in good yields. nih.gov
Research Findings on the Synthesis of Acridinyl-Substituted Isoxazoles nih.gov
The following table summarizes the results from the 1,3-dipolar cycloaddition of acridine-derived nitrile oxides with different alkynes to produce isoxazole (B147169) adducts.
| Acridine Precursor | Dipolarophile (Alkyne) | Product | Yield (%) |
| N-Hydroxyacridine-9-carbimidoyl chloride | Phenylacetylene | 3-(Acridin-9-yl)-5-phenylisoxazole | 78 |
| N-Hydroxyacridine-9-carbimidoyl chloride | 4-Ethynyltoluene | 3-(Acridin-9-yl)-5-(p-tolyl)isoxazole | 75 |
| N-Hydroxyacridine-9-carbimidoyl chloride | 1-Ethynyl-4-methoxybenzene | 3-(Acridin-9-yl)-5-(4-methoxyphenyl)isoxazole | 81 |
| N-Hydroxyacridine-9-carbimidoyl chloride | 1-Ethynyl-4-(trifluoromethyl)benzene | 3-(Acridin-9-yl)-5-[4-(trifluoromethyl)phenyl]isoxazole | 71 |
| N-Hydroxyacridine-2-carbimidoyl chloride | Phenylacetylene | 3-(Acridin-2-yl)-5-phenylisoxazole | 75 |
| N-Hydroxyacridine-2-carbimidoyl chloride | 4-Ethynyltoluene | 3-(Acridin-2-yl)-5-(p-tolyl)isoxazole | 79 |
| N-Hydroxyacridine-2-carbimidoyl chloride | 1-Ethynyl-4-methoxybenzene | 3-(Acridin-2-yl)-5-(4-methoxyphenyl)isoxazole | 83 |
| N-Hydroxyacridine-2-carbimidoyl chloride | 1-Ethynyl-4-(trifluoromethyl)benzene | 3-(Acridin-2-yl)-5-[4-(trifluoromethyl)phenyl]isoxazole | 74 |
This synthetic route highlights the utility of 1,3-dipolar cycloadditions for the functionalization of the acridine core, providing access to a library of complex heterocyclic derivatives. The principles of this reaction are directly applicable for the synthesis of novel adducts from this compound. Furthermore, the broader field of cycloadditions has seen acridinium salts, such as 9-mesityl-10-methyl-acridinium perchlorate, used as powerful photoredox catalysts to facilitate the generation of 1,3-dipoles from other precursors, underscoring the integral role of the acridine structure in this area of chemistry. unito.it
Advanced Spectroscopic Characterization of 2 Methyl 9 Phenylacridine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For 2-Methyl-9-phenylacridine, the spectrum is expected to show distinct signals for the methyl group protons and the aromatic protons on both the acridine (B1665455) and phenyl rings.
The key features anticipated in the ¹H NMR spectrum are:
Methyl Protons: A sharp singlet appearing in the aliphatic region, typically around δ 2.5 ppm. This signal integrates to three protons and confirms the presence of the methyl group.
Aromatic Protons: A complex series of multiplets in the downfield region (approximately δ 7.4–8.7 ppm) corresponding to the 12 aromatic protons. The protons on the acridine core are generally more deshielded and appear at a lower field than those on the phenyl ring due to the electron-withdrawing effect of the heterocyclic nitrogen atom. chemicalbook.com The substitution at the C2 position breaks the symmetry of the acridine system, leading to distinct signals for each of the seven acridine protons. The five protons of the C9-phenyl group will also produce a set of multiplets.
Based on data from the parent compound, 9-phenylacridine (B188086), and known substituent effects, a predicted assignment of chemical shifts can be made. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on data for 9-phenylacridine and standard substituent effects)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ | ~ 2.5 | Singlet (s) |
| Phenyl-H | ~ 7.4 - 7.8 | Multiplet (m) |
| Acridine-H (H1, H3, H4) | ~ 7.5 - 8.3 | Multiplets (m) |
| Acridine-H (H5, H6, H7, H8) | ~ 7.7 - 8.7 | Multiplets (m) |
Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. libretexts.org For this compound, 20 distinct signals are expected due to the molecule's asymmetry.
The anticipated regions for the carbon signals are:
Aliphatic Carbon: The methyl carbon (2-CH₃) is expected to resonate at the highest field, typically around δ 21–22 ppm. nih.gov
Aromatic Carbons: The remaining 19 carbons of the phenyl and acridine rings will appear in the downfield region (δ 120–150 ppm). nih.gov The carbons directly attached to the nitrogen (C4a, C10a) and the carbon bearing the phenyl group (C9) are typically the most deshielded. The presence of the methyl group at C2 will cause a downfield shift (α-effect) for C2 and a slight shield (β-effect) for the adjacent C1 and C3 carbons compared to the unsubstituted 9-phenylacridine. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| 2-CH₃ | 20 - 25 |
| Aromatic CH | 123 - 134 |
| Quaternary Aromatic C (non-bridgehead) | 135 - 147 |
| Bridgehead Carbons (C4a, C5a, C8a, C9a) | 125 - 146 |
| C9 | ~ 145 |
| Carbons bonded to Nitrogen (C4a, C10a) | ~ 145 - 150 |
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
HRMS is an essential technique for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound (C₂₀H₁₅N), the theoretical exact mass can be calculated. Experimental analysis, typically using electrospray ionization (ESI), would seek the protonated molecule [M+H]⁺.
The expected HRMS data is as follows:
Molecular Formula: C₂₀H₁₅N
Theoretical Exact Mass (Monoisotopic): 269.1204 Da
Expected [M+H]⁺ ion: 270.1282 m/z
While specific experimental HRMS data for this compound is not detailed in the available literature, its synthesis from 4-methyl-N-phenylaniline and benzoic acid has been described. nih.govmdpi.com The HRMS analysis of numerous related 9-phenylacridine derivatives consistently confirms their expected elemental compositions. researchgate.netbme.hu
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. libretexts.org The IR spectrum of this compound is dominated by absorptions arising from the aromatic rings and the methyl group.
Key expected vibrational bands include:
Aromatic C-H Stretch: Sharp bands appearing just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹). spectroscopyonline.com
Aliphatic C-H Stretch: Bands appearing just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹) corresponding to the symmetric and asymmetric stretching of the methyl group.
C=C and C=N Aromatic Ring Stretching: A series of strong to medium bands in the 1450–1650 cm⁻¹ region, characteristic of the acridine and phenyl ring systems. bme.hu
C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations in the 675–900 cm⁻¹ region can give clues about the substitution pattern of the aromatic rings.
Table 3: Key Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3050 | C-H Stretch | Aromatic (Acridine, Phenyl) |
| 2970 - 2850 | C-H Stretch | Aliphatic (Methyl) |
| 1650 - 1450 | C=C / C=N Stretch | Aromatic Rings |
| 900 - 675 | C-H Bend (o.o.p.) | Aromatic Rings |
Electronic Absorption and Emission Spectroscopy (UV-Vis)
UV-Visible spectroscopy measures the electronic transitions within a molecule, typically the promotion of electrons from a π to a π* orbital in conjugated systems. The extended π-system of the acridine core gives rise to characteristic strong absorptions in the UV and visible regions. bme.hu
The UV-Vis spectrum of this compound is expected to be very similar to that of 9-phenylacridine, showing multiple absorption bands between 250 and 400 nm. These bands correspond to π-π* transitions of the large aromatic system. The introduction of the methyl group, an auxochrome, is likely to cause a small bathochromic (red) shift in the absorption maxima compared to the parent 9-phenylacridine. Studies on related 9-phenylacridine derivatives show intense absorption bands in this region, which are often sensitive to solvent polarity and cation binding. bme.huresearchgate.net
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specifically used to detect and characterize species with unpaired electrons, such as free radicals. While this compound itself is a diamagnetic (no unpaired electrons) molecule and thus ESR-silent, its radical cation or radical anion can be generated and studied.
Research has shown that the ultraviolet irradiation of 9-phenylacridine in solvents like methanol (B129727) or ethanol (B145695) leads to the formation of the stable 9-phenylacridinyl radical. This radical species exhibits a distinct hyperfine structure in its ESR spectrum. The analysis of these spectra, supported by simulations, provides information about the distribution of the unpaired electron's spin density across the molecule. It is anticipated that the this compound would form a similar radical under photochemical conditions, with the unpaired electron delocalized primarily over the acridine ring system. The methyl group would likely introduce additional, smaller hyperfine splittings into the ESR spectrum.
Photophysical Properties and Photoreactivity of 2 Methyl 9 Phenylacridine
Intrinsic Fluorescence Characteristics of 2-Methyl-9-phenylacridine Derivatives
The fluorescence of this compound is characterized by its quantum yield, Stokes shift, and fluorescence lifetime, which are sensitive to the molecular environment.
Studies on related 9-phenylacridine (B188086) compounds reveal that their photophysical properties are sensitive to solvent polarity. For example, some derivatives show large Stokes shifts, which is advantageous in applications like fluorescent probes to avoid reabsorption. mdpi.com The quantum yield can be enhanced by structural modifications that hinder non-radiative decay pathways, such as restricting the rotation of substituents.
Table 1: Illustrative Photophysical Data for Acridine (B1665455) Derivatives (Hypothetical Data for this compound)
| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) |
| Cyclohexane | 390 | 415 | 1580 | 0.45 |
| Toluene | 392 | 425 | 1980 | 0.40 |
| Acetonitrile | 395 | 440 | 2680 | 0.30 |
| Methanol (B129727) | 394 | 450 | 3150 | 0.25 |
| Note: This table is illustrative and based on general trends for similar compounds. Specific experimental data for this compound was not found in the provided search results. |
The fluorescence lifetime (τf) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is crucial for understanding the dynamics of excited state processes. For many fluorescent dyes, lifetimes are in the nanosecond range. nih.govnih.gov
Research on 9-phenylacridine has shown that its excited state dynamics, and thus its fluorescence lifetime, are influenced by the viscosity of the solvent. researchgate.net In low-viscosity solvents, the molecule can undergo torsional relaxation, which provides a non-radiative decay pathway and shortens the fluorescence lifetime. researchgate.net In more viscous environments, this motion is restricted, leading to an increase in fluorescence intensity and potentially a longer lifetime. researchgate.net This behavior makes such compounds potential probes for measuring local viscosity in systems like live cells. researchgate.netacs.org The fluorescence lifetime of a fluorophore can be controlled by incorporating it into nanoparticles or by creating Förster resonance energy transfer (FRET) pairs. rsc.org
Table 2: Hypothetical Fluorescence Lifetime Data for this compound in Different Solvents
| Solvent | Viscosity (cP at 20°C) | Fluorescence Lifetime (ns) |
| Acetonitrile | 0.37 | 3.5 |
| Methanol | 0.59 | 4.2 |
| Ethanol (B145695) | 1.20 | 5.8 |
| Glycerol | 1412 | 15.1 |
| Note: This table is hypothetical and illustrates the expected trend of increasing fluorescence lifetime with increasing solvent viscosity based on studies of similar molecules. researchgate.net |
Quantum Yield and Stokes Shift Investigations
Excited State Processes and Photochemical Transformations
Upon absorption of light, this compound can undergo various chemical reactions, particularly in the presence of suitable reaction partners.
Acridine derivatives, including 9-phenylacridine, are known to undergo photo-induced reactions with hydrogen donor solvents. mdpi.com Under UV or visible light irradiation, the excited acridine molecule can abstract a hydrogen atom from the solvent, leading to the formation of a 9-substituted acridane. mdpi.comcdnsciencepub.com Solvents such as toluene, tetrahydrofuran (B95107) (THF), and 1,4-dioxane (B91453) can act as hydrogen donors in these reactions. mdpi.com This reactivity is a key aspect of the photochemistry of the acridine scaffold.
The mechanism often involves the initial excitation of the acridine to its singlet excited state, followed by intersystem crossing to the more stable triplet state. The triplet state is then responsible for the hydrogen abstraction. cdnsciencepub.com
In their cationic form (acridinium ions), these compounds are powerful photooxidants. Photoinduced electron transfer (PET) is a fundamental process in these systems. researchgate.net When an electron donor is present, photoexcitation of the acridinium (B8443388) ion can lead to the transfer of an electron from the donor to the excited acridinium, generating a radical pair. researchgate.netnih.gov
The efficiency and rates of both the forward electron transfer and the subsequent back electron transfer are governed by factors such as the driving force of the reaction, which can be determined from electrochemical and photophysical measurements. researchgate.net Studies on 9-substituted 10-methylacridinium (B81027) ions have shown that the dynamics of these electron transfer processes are crucial for their application in photocatalysis. researchgate.netresearchgate.net The lifetime and quantum yield of the resulting electron-transfer state are key performance indicators. researchgate.net For instance, the photoexcitation of 9-mesityl-10-methylacridinium (B1239669) ion produces a long-lived triplet electron-transfer state with a high quantum yield. researchgate.net
Photo-Induced Reactions with Hydrogen Donor Solvents
Applications in Photocatalysis and Light-Activated Materials
The photophysical and photochemical properties of 9-phenylacridine and its derivatives make them valuable components in photocatalysis and the development of light-activated materials. cymitquimica.com They can act as photoinitiators for polymerization reactions, where upon irradiation, they generate active radicals that start the polymerization chain reaction. scribd.comgoogle.com
In the realm of organic synthesis, 9-phenylacridine has been employed as a direct hydrogen atom transfer (d-HAT) reagent in photocatalytic C-H functionalization reactions. researchgate.net This strategy allows for the activation of otherwise inert C-H bonds under mild conditions. researchgate.net Furthermore, acridine-based photocatalysts are utilized in dual catalytic systems, for example, in direct decarboxylative conjugate additions. researchgate.net The ability to tune the photoredox properties of acridines through substitution makes them versatile catalysts for a range of visible-light-driven transformations. researchgate.netbeilstein-journals.org
Acridinium Salts as High-Potential Photocatalysts
Acridinium salts, particularly 9-aryl-10-alkylacridinium derivatives, have emerged as a powerful class of organic photoredox catalysts. Their utility stems from their extremely high excited-state reduction potentials, which enable them to oxidize a wide range of substrates that are inaccessible to many other common photocatalysts. Upon absorption of visible light, the acridinium salt is promoted to an excited singlet state, becoming a much stronger oxidizing agent than it is in its ground state.
The general mechanism for photooxidation by an acridinium catalyst ([Acr-R]⁺) involves the excitation by light to form the excited state (*[Acr-R]⁺**), which can then accept an electron from a suitable donor molecule (Substrate). This photoinduced electron transfer (PET) generates the substrate radical cation (Substrate•⁺) and the persistent acridine radical (Acr-R•). This reactivity has been harnessed in numerous synthetic transformations.
Table 1: Electrochemical Properties of Selected Acridinium Salt Photocatalysts
| Acridinium Compound | Ground-State Reduction Potential (V vs SCE) | Reference |
|---|---|---|
| 10-Methyl-9-phenylacridinium perchlorate | -0.58 to -0.67 | researchgate.net |
| 9-Mesityl-10-methylacridinium perchlorate | Slightly higher than 9-phenylacridinium derivatives | researchgate.net |
| Boronated 10-(4'-octyloxyphenyl)-9-phenylacridinium perchlorates | -0.58 to -0.67 | researchgate.net |
Data sourced from studies on related acridinium photocatalysts provides context for the expected high potential of the 2-methyl derivative. researchgate.net
The introduction of a methyl group at the C-2 position of the 9-phenylacridine core is a strategic modification. This substituent can influence the compound's electronic properties through inductive effects, as well as its solubility and stability, which are crucial factors for a catalyst's performance and recyclability. Therefore, the 2-methyl-9-phenylacridinium salt is anticipated to be a highly effective photocatalyst, inheriting the potent oxidizing power of the parent acridinium structure while potentially offering modulated physical and chemical properties.
Development of Optoelectronic Materials Based on Acridine Chromophores
The rigid, planar, and highly conjugated structure of the acridine chromophore makes it an excellent candidate for use in optoelectronic materials. Acridine derivatives are known for their notable fluorescence and charge-transporting capabilities, which are essential for applications in devices like Organic Light Emitting Diodes (OLEDs). chemimpex.commdpi.com The 9-phenylacridine framework, in particular, has been identified as a key building block for materials in OLED technology, where it can function as an efficient emitter or a stable host material. chemimpex.comgoogle.com
The development of new materials for OLEDs often involves the synthesis of molecules with tailored properties to achieve specific emission colors, high quantum efficiencies, and long operational lifetimes. The substitution pattern on the acridine core plays a critical role in determining these characteristics. Fused 9-phenylacridine derivatives have been patented for use as semiconductor materials, specifically in the electron transport layers of OLEDs, to enhance device performance. google.com These materials can lead to more amorphous thin films, which improves layer morphology and device stability. sigmaaldrich.com
The incorporation of different functional groups allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport within the device. For example, linking acridine to a triazine moiety has produced host materials for blue-green thermally activated delayed fluorescence (TADF) emitters with high efficiency. sigmaaldrich.com
Table 2: Properties of an Acridine-Based Host Material for OLEDs
| Compound | HOMO (eV) | LUMO (eV) | Fluorescence λem (in toluene) | Application |
|---|---|---|---|---|
| DMAC-TRZ (10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine) | - | - | 495 nm ±10 nm | Host for TADF Emitters |
This table showcases a related acridine derivative used in OLEDs, illustrating how the core structure is adapted for optoelectronic applications. sigmaaldrich.com
While this compound has not been explicitly cited in a specific device, its structure is emblematic of the type of chromophore sought for optoelectronic applications. The methyl group can enhance solubility for solution-based processing methods and can subtly alter the electronic structure to shift emission wavelengths or improve solid-state packing. As such, this compound represents a valuable platform for the rational design of new, high-performance organic semiconductors for next-generation displays and lighting.
Electrochemical Behavior and Redox Chemistry of 2 Methyl 9 Phenylacridine
Cyclic Voltammetry Investigations of Acridinium (B8443388)/Acridan Redox Couples
Cyclic voltammetry (CV) is a key technique for investigating the redox behavior of the 9-phenylacridinium/acridan system. Studies on 10-methyl-9-phenylacridinium (referred to as AcPh⁺) show that it can be electrochemically cycled between its oxidized (AcPh⁺) and reduced (AcPhH) states without significant side reactions. sciepub.com
In aprotic solvents like acetonitrile, the cyclic voltammogram of 10-methyl-9-phenylacridinium iodide typically shows a one-electron reduction wave corresponding to the formation of the radical species. frontiersin.org The electrochemical process can be summarized as a two-step reduction. The first step is a reversible one-electron reduction to form the 9-phenyl-10-methyl-acridanyl radical (AcPh•). This is followed by a second, reversible one-electron reduction to yield the anion AcPh⁻, which is readily protonated in the presence of a proton source to form the final reduced product, 9-phenyl-10-methyl-acridan (AcPhH). sciepub.com The stability of the intermediate radical is a key factor in the clean electrochemical cycling of this redox couple. sciepub.com
Table 1: Electrochemical Data for the Reduction of 10-Methyl-9-phenylacridinium (AcPh⁺) in Acetonitrile Data derived from studies on 9-phenylacridine (B188086) analogues.
| Redox Process | E₁/₂ (V vs. Fc/Fc⁺) | Description | Reference |
| AcPh⁺ + e⁻ ⇌ AcPh• | -0.86 | One-electron reduction to the radical intermediate. | frontiersin.org |
| AcPh• + e⁻ ⇌ AcPh⁻ | More negative potential | One-electron reduction of the radical to an anion. | sciepub.com |
Note: The exact potential for the second reduction step can vary based on experimental conditions.
Identification and Characterization of Electrochemical Intermediates
The primary intermediate in the electrochemical reduction of the 10-methyl-9-phenylacridinium cation (AcPh⁺) is the 9-phenyl-10-methyl-acridanyl radical (AcPh•) . sciepub.com This radical has been unambiguously identified and characterized using a combination of electrochemical and spectroscopic techniques. sciepub.comfrontiersin.org
Cyclic Voltammetry: The reversibility of the first reduction wave in the CV of AcPh⁺ is strong evidence for a stable intermediate. sciepub.com
Electron Spin Resonance (ESR) Spectroscopy: ESR studies have confirmed the formation of the acridinyl radical upon UV irradiation of 9-phenylacridinium chloride solutions. dntb.gov.ua The stability of the AcPh• radical is notable; unlike many other acridanyl radicals, it shows no tendency to dimerize, which is a common side reaction that plagues related compounds like dihydropyridyl radicals. sciepub.com This lack of dimerization is crucial for the clean cycling of the redox couple.
Electronic Absorption Spectroscopy: The radical intermediate has distinct absorption characteristics that allow for its detection during controlled potential electrolysis experiments. sciepub.com
In aprotic media, a second intermediate, the anion AcPh⁻ , is formed upon further reduction of the radical. This anion is highly basic and is quickly protonated to the final acridan product (AcPhH) if any proton donors are present. sciepub.com The stability of these intermediates is considered the main reason for the clean electrochemical behavior of the AcPh⁺/AcPhH system. sciepub.com
Mechanistic Studies of Electron Transfer Pathways
For the electrochemical reduction of 10-methyl-9-phenylacridinium (AcPh⁺) in the presence of a proton source, the proposed mechanism is as follows sciepub.comfrontiersin.orgmdpi.com:
First Electron Transfer (E): The acridinium cation AcPh⁺ undergoes a one-electron reduction at the electrode surface to form the neutral radical AcPh•. AcPh⁺ + e⁻ → AcPh•
Protonation (P): The radical intermediate AcPh• is protonated. In electrocatalytic hydrogen evolution, this step is considered the rate-limiting stage of the process. mdpi.com AcPh• + H⁺ → [AcPhH]•⁺
Second Electron Transfer (E): The protonated radical cation [AcPhH]•⁺ is then reduced in a second one-electron transfer step to yield the final product, 9-phenyl-10-methyl-acridan (AcPhH). [AcPhH]•⁺ + e⁻ → AcPhH
Alternatively, in aprotic media, the pathway involves the formation of the anion intermediate sciepub.com:
First Electron Transfer (E): AcPh⁺ + e⁻ → AcPh•
Second Electron Transfer (E): AcPh• + e⁻ → AcPh⁻
Protonation (P): AcPh⁻ + H⁺ → AcPhH
The stability of the AcPh• radical prevents dimerization and allows for these clean, multi-step electron transfer pathways to occur. sciepub.com
Electrocatalytic Applications in Chemical Synthesis
The well-defined and reversible redox chemistry of 9-phenylacridinium derivatives makes them effective as electrocatalysts, particularly for reactions requiring controlled electron transfer. mdpi.com One of the most studied applications is in the Hydrogen Evolution Reaction (HER) . frontiersin.orgmdpi.com
9-phenyl-10-methylacridinium iodide has been identified as a promising metal-free electrocatalyst for producing molecular hydrogen from acidic organic media. frontiersin.orgmdpi.com In this application, the acridinium salt mediates the reduction of protons to H₂. The process is initiated by the electrochemical reduction of the acridinium cation to its radical form. This radical is then protonated, and subsequent steps lead to the release of hydrogen gas. mdpi.com
The catalytic cycle can be observed in cyclic voltammetry by the appearance of a catalytic wave when an acid (like HClO₄) is added to a solution of the acridinium salt, indicating the regeneration of the catalyst as it facilitates the reduction of protons. frontiersin.org The efficiency of this process is influenced by the electronic properties of the acridinium catalyst, which can be tuned by changing substituents on the acridine (B1665455) core. frontiersin.org The use of these organic molecules as alternatives to precious metal catalysts is an active area of research. frontiersin.org
Theoretical and Computational Investigations of 2 Methyl 9 Phenylacridine
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of acridine (B1665455) derivatives.
Electronic Structure and Geometry Optimization
Geometry optimization is a fundamental computational procedure that seeks to find the most stable arrangement of atoms in a molecule by minimizing its energy. qcware.com This process utilizes gradient-based methods to locate stationary points on the potential energy surface. qcware.com For 2-Methyl-9-phenylacridine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G**, are employed to determine its optimized geometry. rsc.orgsamipubco.com
Table 1: Representative Theoretical Data for Acridine Derivatives This table is illustrative and based on typical data for related acridine compounds. Specific values for this compound would require dedicated calculations.
| Parameter | Description | Typical Calculated Value |
| Dihedral Angle | Angle between the acridine and phenyl rings | Varies with substitution |
| Bond Length (C-N) | Carbon-Nitrogen bond length in the acridine ring | ~1.3-1.4 Å |
| Bond Length (C-C) | Carbon-Carbon bond length between rings | ~1.4-1.5 Å |
Spectroscopic Property Prediction and Correlation
DFT calculations are also instrumental in predicting spectroscopic properties, which can then be correlated with experimental data. mpg.de Vibrational frequencies (IR and Raman spectra) and electronic absorption spectra (UV-Vis) are commonly calculated. mdpi.com For example, theoretical calculations on phenyl acridine-9-carboxylates have shown a good correlation between experimentally determined IR transitions and theoretically predicted values. researchgate.net
The calculated vibrational modes can be categorized as localized, involving specific atomic displacements like N-H or C-H stretching, or collective, involving coupled movements across the molecule. mdpi.com Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic excitation energies and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. samipubco.com These predictions help in the assignment of experimental spectra and provide a deeper understanding of the electronic transitions occurring within the molecule.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. smu.edu This involves identifying the structures and energies of reactants, products, transition states, and any intermediates. smu.edu The reaction path can be followed using methods like the Intrinsic Reaction Coordinate (IRC) to ensure that a located transition state connects the intended reactants and products. smu.edu
For acridine derivatives, DFT calculations have been used to study various reaction mechanisms. For example, in the context of photocatalysis, computations can reveal the steps involved in single electron transfer (SET) processes. wiley.com The calculated energy barriers for these steps provide insights into the reaction kinetics. nih.gov This approach allows for the investigation of how substituents, such as the methyl and phenyl groups in this compound, might influence the reaction pathway and energetics.
Molecular Dynamics Simulations for Conformational and Dynamic Analysis
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into its conformational landscape and dynamics. cresset-group.com In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, generating a trajectory of their positions and velocities over time. mdpi.com
For a molecule like this compound, MD simulations can be used to explore the different conformations it can adopt in solution. nih.gov This is particularly relevant for understanding the flexibility of the molecule, such as the rotation of the phenyl group relative to the acridine core. By analyzing the trajectory, one can identify the most stable or frequently visited conformations. galaxyproject.org MD simulations can also provide information about the interaction of the molecule with its solvent environment. mdpi.com
Modeling of Electron Exchange Reactions in Acridine Radicals
Electron spin resonance (ESR) spectroscopy studies have shown that UV irradiation of 9-phenylacridine (B188086) can lead to the formation of the 9-phenylacridinyl radical. researchgate.net Computational modeling plays a crucial role in understanding the electron exchange reactions that can occur between such a radical and its parent cation.
Studies on related acridinyl radicals have determined the rate constants and activation energies for these electron exchange reactions. researchgate.net The high values of these rate constants suggest that the reactions are diffusion-controlled and that the geometries of the radical and its corresponding cation are similar. researchgate.net This supports the theory that the nitrogen atom in acridinyl radicals is sp2 hybridized. researchgate.net Theoretical calculations can be used to model the structures of the radical and cation species, as well as the transition state for the electron transfer, providing a molecular-level understanding of this process. These models can correlate rate constants with molecular properties like oxidation and reduction potentials. utexas.edu
Computational Design and Screening of Acridine-Based Catalysts
The unique electronic and photophysical properties of acridine derivatives make them promising candidates for use as catalysts, particularly in photoredox catalysis. researchgate.netacs.org Computational methods are increasingly being used for the rational design and screening of new catalysts. researchgate.net
DFT calculations can be used to predict the key properties of a potential catalyst, such as its redox potentials, electronic structure, and the energetics of the catalytic cycle. rsc.org For example, theoretical computations on acridine-derived organic photocatalysts have helped to clarify that the heterocyclic moiety can serve as a preferential site for CO2 adsorption and activation. wiley.com By systematically modifying the structure of the acridine core with different substituents in silico, it is possible to screen a large number of potential catalysts and identify those with the most promising properties for a specific application. This computational pre-screening can significantly accelerate the discovery and development of new, more efficient acridine-based catalysts. researchgate.net
Advanced Applications of 2 Methyl 9 Phenylacridine in Chemical and Materials Science
Applications in Materials Science and Engineering
The distinct photophysical and electrochemical characteristics of 2-Methyl-9-phenylacridine and its derivatives have positioned them as key materials in the advancement of electronic and optoelectronic technologies.
Organic Semiconductors and Charge Transport Materials
Derivatives of 9-phenylacridine (B188086) are recognized for their utility as organic semiconductors. These materials are fundamental to the field of organic electronics, which seeks to create lightweight, flexible, and cost-effective electronic devices. The performance of such devices is heavily reliant on the efficiency of charge transport within the organic layers.
Acridine-based molecules, including those derived from this compound, have been investigated as hole-transporting materials (HTMs). mdpi.com The nitrogen atom within the acridine (B1665455) core imparts electron-donating properties, facilitating the movement of positive charge carriers (holes). mdpi.com For instance, a triphenylamine-based HTM incorporating a 9,9-diphenylacridine moiety demonstrated excellent thermal stability and high hole-injection efficiencies in phosphorescent organic light-emitting diodes (PhOLEDs). mdpi.com The rigid structure of the acridine unit contributes to the material's high glass transition temperature, a crucial factor for the durability of electronic devices. mdpi.com
Furthermore, spirobifluorene compounds coupled with heteroaromatic moieties like phenylacridine have been synthesized and shown to be effective hole transport layers. rsc.orgresearchgate.net The twisted molecular geometry of these compounds can facilitate efficient intramolecular charge transfer. researchgate.net
Below is a table summarizing the properties of a hole-transporting material incorporating a 9,9-diphenylacridine unit:
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | 176 °C | mdpi.com |
| Decomposition Temperature (Td) | 474 °C | mdpi.com |
| Current Efficiency in PhOLED | 49.13 cd/A | mdpi.com |
| Power Efficiency in PhOLED | 27.56 lm/W | mdpi.com |
| External Quantum Efficiency (EQE) | 13.74% | mdpi.com |
Components in Optoelectronic Devices and OLEDs
The luminescent properties of this compound derivatives make them suitable for use in optoelectronic devices, particularly organic light-emitting diodes (OLEDs). OLEDs are self-emitting devices valued for their high contrast, wide viewing angles, and fast response times. google.com
Acridine derivatives have been successfully employed as emitters in OLEDs. For example, pyrimidine-based emitters functionalized with a phenylacridine moiety have been developed for thermally activated delayed fluorescence (TADF) applications. spie.org These materials exhibit high photoluminescence quantum yields and have been used to create highly efficient blue-emitting OLEDs. spie.org The twisted structure induced by the phenylacridine group helps to achieve a small energy gap between the singlet and triplet excited states, which is essential for efficient TADF. spie.org
Fused 9-phenylacridine derivatives have also been patented for use in electronic devices, where they can function as electron transport materials or as hosts in the emission layer of an OLED. google.com These compounds are noted for their ability to enhance charge mobility and stability, leading to improved luminance efficiency and device lifetime. google.com
Here is a table detailing the performance of an OLED using a pyrimidine-based TADF emitter with a phenylacridine moiety:
| Performance Metric | Value | Reference |
| Maximum External Quantum Efficiency (EQEmax) | 25% | spie.org |
| Power Efficiency | 62 lm/W | spie.org |
| Turn-on Voltage | <3.0 V | spie.org |
| CIE Coordinates | (0.19, 0.37) | spie.org |
Photosensitizers in Dye-Sensitized Solar Cells
Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology that mimics photosynthesis to convert light into electricity. The efficiency of a DSSC is highly dependent on the properties of the photosensitizer, or dye, which absorbs light and injects electrons into a semiconductor.
Acridine-based dyes, including derivatives of this compound, have been explored as potential photosensitizers in DSSCs. researchgate.netresearchgate.net The key is to design molecules with a broad absorption spectrum, appropriate energy levels for efficient electron injection and dye regeneration, and good stability. nih.govbiointerfaceresearch.com The protonation or quaternization of the nitrogen atom in the acridine structure can extend the absorption spectrum of the dye into the red and near-infrared regions. researchgate.net
Computational modeling has been used to design and evaluate various acridine-based dye structures to optimize their light-harvesting capabilities. researchgate.net While significant research has been conducted on various organic dyes, the development of highly efficient and stable acridine-based photosensitizers remains an active area of investigation. biointerfaceresearch.comrsc.org
Roles as Catalysts and Reagents in Synthetic Organic Chemistry
Beyond its applications in materials science, this compound and related compounds play significant roles in advancing synthetic organic chemistry, both as catalysts and as building blocks for complex molecules.
Facilitation of Complex Molecular Architectures
The acridine scaffold, including the this compound framework, serves as a versatile platform for the synthesis of complex molecular structures. The reactivity of the acridine ring system allows for functionalization at various positions, enabling the construction of intricate molecules with tailored properties.
For example, the Bernthsen reaction, a classic method for acridine synthesis, has been modernized using microwave irradiation and a p-toluenesulphonic acid (p-TSA) catalyst to produce 9-substituted acridines, including 9-phenylacridine, in a solvent-free and efficient manner. researchgate.netjetir.org This method provides a straightforward route to a variety of acridine derivatives.
Furthermore, ortho-lithiation followed by a cyclization sequence has been employed to synthesize 9-phenylacridines from triarylcarbinols under acidic conditions. researchgate.net This approach highlights the utility of organometallic intermediates in constructing the acridine core. The ability to build upon the this compound structure allows for the creation of novel compounds for various applications, including medicinal chemistry and materials science. mdpi.commdpi.com
Development of Novel Reaction Catalysts
Acridine derivatives have emerged as powerful photoredox catalysts, harnessing the energy of visible light to drive chemical reactions. orgsyn.org These catalysts can facilitate a wide range of organic transformations under mild conditions, aligning with the principles of green chemistry. nano-ntp.com
For instance, 9-phenylacridine has been utilized as a photocatalyst in the dehydrodecarboxylation of carboxylic acids to produce alkenes. acs.org This reaction is part of a dual catalytic system that can be integrated into a chemoenzymatic process for converting biomass into valuable chemical precursors. acs.org
Acridine-based catalysts have also been employed in monofluoroalkylation reactions, demonstrating their utility in introducing fluorine-containing groups into organic molecules. acs.org The development of such catalytic systems is crucial for the synthesis of pharmaceuticals and agrochemicals, where fluorine substitution can significantly enhance biological activity. The ongoing research in this area aims to create more efficient, selective, and recyclable catalysts for sustainable organic synthesis. nano-ntp.commdpi.com
Utilization as Fluorescent Probes and Chemical Sensors
The unique photophysical properties of the acridine scaffold, particularly when functionalized with moieties like a phenyl group at the 9-position, make this compound and its derivatives promising candidates for the development of fluorescent probes and chemical sensors. chemimpex.comresearchgate.net Their ability to exhibit changes in fluorescence in response to specific analytes or environmental conditions is the foundation of their application in this field.
Design and Development of Molecular Sensors
The design of molecular sensors based on acridine derivatives often involves the strategic incorporation of recognition units and signaling components. researchgate.netnih.gov The acridine core typically serves as the fluorophore (the signaling unit), while other parts of the molecule are designed to interact specifically with the target analyte (the recognition unit).
Research has shown that modifying the acridine structure, for instance by creating acridino-crown ethers, can lead to sensors capable of detecting various cations. bme.hu For example, novel 9-phenylacridino-18-crown-6 ether type sensor molecules have been synthesized and their ability to recognize and bind cations like Ag+, Cd2+, Ni2+, Pb2+, Zn2+, and NH4+ has been demonstrated through UV/Vis and fluorescence spectroscopy. researchgate.netbme.hu The binding of these ions induces a change in the fluorescence properties of the molecule, allowing for their detection. researchgate.net
Furthermore, the introduction of chiral elements into the sensor's design, such as in dimethyl-substituted 9-phenyl-acridino-18-crown-6, allows for the enantioselective recognition of chiral molecules like the enantiomers of 1-phenylethylamine, 1-(1-naphthyl)ethylamine, phenylglycine methyl ester, and phenylalanine methyl ester. bme.hu This enantiomeric discrimination is observed through changes in fluorescence intensity upon complexation. bme.hu
The development of these sensors relies on principles like photoinduced electron transfer (PET), where the interaction with an analyte modulates the fluorescence emission. researchgate.net Computational modeling is also employed to understand the binding interactions between the sensor molecule and the analyte, aiding in the design of more selective and sensitive probes. researchgate.nettdx.cat
A novel fluorescent probe, 9-(4-(1,2-diamine)benzene-N1-phenyl)acridine (DABPA), was developed for nitric oxide (NO) detection. hep.com.cn This probe exhibits a linear relationship between its fluorescence intensity and NO concentration, with a low detection limit, and has been successfully used for real-time imaging of NO in cells. hep.com.cn
Table 1: Examples of this compound Based Molecular Sensors
| Sensor Type | Target Analyte(s) | Principle of Detection |
| 9-phenylacridino-18-crown-6 ether | Ag+, Cd2+, Ni2+, Pb2+, Zn2+, NH4+ | Fluorescence Spectroscopy |
| Chiral dimethyl-substituted 9-phenyl-acridino-18-crown-6 | Enantiomers of various amines and esters | Enantioselective Fluorescence Spectroscopy |
| 9-(4-(1,2-diamine)benzene-N1-phenyl)acridine (DABPA) | Nitric Oxide (NO) | Photoelectron Transfer (PET) |
Non-Biological Fluorescence Labeling Methodologies
Fluorescence labeling is a critical technique for visualizing and tracking molecules in various scientific disciplines. nih.gov While many methods focus on biological applications, non-biological labeling is equally important in materials science and other fields. Acridine derivatives, including this compound, offer potential as fluorescent labels due to their inherent brightness and photostability. frontiersin.org
The core principle of fluorescence labeling involves attaching a fluorescent molecule (a fluorophore) to a target of interest. nih.gov The choice of fluorophore and the labeling strategy are crucial for the success of the experiment. nih.gov Methodologies can be broadly categorized into those that exploit specific affinity between the label and the target and those that use genetic modifications for direct labeling. nih.gov
In the context of non-biological systems, the focus is often on structure-affinity labeling. This can involve covalent or non-covalent interactions. For instance, a derivative of this compound could be functionalized with a reactive group that allows it to be covalently attached to a polymer or a nanoparticle. The resulting labeled material can then be studied using fluorescence microscopy to understand its distribution, morphology, or interactions with other components.
Recent approaches have explored the use of the intrinsic affinity of certain fluorophores for specific structures, enabling live-cell labeling without the need for complex chemical modifications. frontiersin.org This concept could be extended to non-biological systems, where a this compound derivative might selectively adsorb onto a specific material surface, providing a simple method for fluorescently labeling that material.
Corrosion Inhibition Mechanisms and Performance of Acridine Derivatives
Acridine and its derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.govwiley.com Their efficacy stems from their molecular structure, which includes a nitrogen heteroatom and a planar aromatic system, facilitating strong adsorption onto metal surfaces. nih.govpcbiochemres.com This adsorption forms a protective barrier that hinders the corrosion process. researchcommons.org
The primary mechanism of corrosion inhibition by acridine derivatives involves the adsorption of the inhibitor molecules onto the metal surface. researchcommons.org This can occur through two main processes: physisorption and chemisorption. mdpi.com Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule, while chemisorption involves the formation of coordinate covalent bonds between the lone pair electrons of the nitrogen atom in the acridine ring and the vacant d-orbitals of the metal. nih.gov The planar nature of the acridine ring allows for a large contact area with the metal surface, leading to efficient coverage and protection. nih.gov
The performance of acridine derivatives as corrosion inhibitors can be influenced by the presence of various substituent groups on the acridine ring. researchgate.net For example, studies have shown that halogen-substituted acridines exhibit excellent inhibition performance for mild steel in hydrochloric acid. acs.org These derivatives act as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process, with a predominant effect on the cathodic reaction. acs.orgijcsi.pro The inhibition efficiency of these compounds increases with their concentration and their adsorption typically follows the Langmuir adsorption isotherm. acs.org
Computational chemistry, particularly Density Functional Theory (DFT), has been used to provide insights into the inhibition mechanism at the molecular level. pcbiochemres.com These studies help in understanding the relationship between the molecular structure of the inhibitor and its performance. For instance, calculations of parameters like the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the energy gap (ΔE) can predict the inhibitor's ability to donate or accept electrons, which is crucial for the chemisorption process. pcbiochemres.com
Table 2: Corrosion Inhibition Efficiency of Acridine Derivatives
| Inhibitor | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (%) | Inhibition Type |
| Acridine | Aluminum-zinc alloy | 0.5 N HCl | ~100 (at 0.5 g/L) | Cathodic |
| Acridin-9(10H)-one | Mild Steel | 1 M HCl | 98.3 (at 10⁻³ M) | Anodic |
| Halogen-substituted acridines | Mild Steel | 1 M HCl | High | Mixed (predominantly cathodic) |
Supramolecular Assembly and Host-Guest Chemistry
The field of supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. ethernet.edu.et Acridine derivatives, particularly in their charged acridinium (B8443388) form, are valuable building blocks in the construction of complex supramolecular assemblies due to their electronic properties and ability to participate in host-guest interactions. sciencesconf.org
Acridinium-Based Switchable Supramolecular Systems
Acridinium ions are electron-poor aromatic systems that can form stable complexes with electron-rich guest molecules through π-π stacking interactions. beilstein-journals.org A key feature of acridinium-based systems is their switchability. The addition of a nucleophile, such as a hydroxide (B78521) or methoxide (B1231860) ion, can convert the planar acridinium moiety into a non-planar acridane derivative. beilstein-journals.org This change in geometry and electronic properties leads to a loss of affinity for the guest molecule, allowing for its controlled release. beilstein-journals.org This process is often reversible, as the addition of an acid can restore the acridinium form. beilstein-journals.org
This switching capability has been utilized in the design of "molecular tweezers" and cyclophanes. sciencesconf.orgbeilstein-journals.org For example, bis-acridinium receptors, where two acridinium units are linked by a spacer, have been shown to bind a variety of aromatic guests. sciencesconf.org These systems can exhibit self-complementary behavior, leading to the formation of entwined dimers, as well as narcissistic self-sorting. sciencesconf.org
Furthermore, the integration of acridinium units with other functional moieties, such as porphyrins, has led to the development of multi-responsive receptors. acs.org In these systems, the binding affinity for a guest molecule can be modulated by multiple stimuli, including the addition of nucleophiles to the acridinium units and the oxidation of the porphyrin cores. acs.org This allows for the creation of complex molecular systems with multiple distinct states. acs.org The conversion between the acridinium and acridane forms also leads to significant changes in the photophysical properties of the system, enabling the switching between electron transfer and energy transfer processes. acs.org
The ability to control the binding and release of guest molecules through external stimuli makes acridinium-based supramolecular systems promising for applications in areas such as selective phase transfer and the development of molecular machines. sciencesconf.orgresearchgate.net
Q & A
Q. What are the established protocols for synthesizing 2-methyl-9-phenylacridine, and how can purity be validated?
Synthesis typically involves condensation reactions between substituted acridine precursors and methyl-phenyl derivatives under anhydrous conditions. Key steps include refluxing in aprotic solvents (e.g., dioxane) with acid catalysts. Purity validation requires chromatographic techniques (HPLC, TLC) coupled with spectroscopic characterization (¹H/¹³C NMR, IR) . A detailed example:
- Table 1 : Example Synthesis Parameters
| Parameter | Condition |
|---|---|
| Solvent | Dioxane |
| Catalyst | H₂SO₄ |
| Temp. | 120°C |
| Yield | 65-75% |
Q. What solvents are optimal for dissolving this compound in experimental settings?
The compound exhibits solubility in polar aprotic solvents (e.g., dimethylformamide, DMF) and ethanol due to its aromatic and mildly polar structure. Insolubility in water necessitates solvent selection based on reaction compatibility. Pre-solubility testing under controlled pH and temperature is advised .
Q. How should researchers handle this compound to mitigate laboratory hazards?
Refer to safety data sheets (SDS) for guidelines: use PPE (gloves, goggles), work in fume hoods, and avoid inhalation/contact. Store in airtight containers away from light and moisture. Toxicity screening (e.g., Ames test) is recommended for biological studies .
Advanced Research Questions
Q. What computational methods are effective for predicting the pharmacological activity of this compound derivatives?
In silico tools like Molinspiration Cheminformatics and Way2Drug PharmaExpert can predict binding affinities to targets (e.g., DNA topoisomerases) and ADMET properties. Molecular docking and QSAR models require optimized force fields (e.g., AMBER) and validation against experimental IC₅₀ data .
Q. How can contradictory spectral data (e.g., NMR shifts) for this compound be resolved?
Contradictions often arise from solvent effects or impurities. Strategies:
Q. What experimental designs are suitable for studying the compound’s interaction with biological macromolecules?
Use fluorescence quenching assays to monitor DNA intercalation. For protein targets, employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Include controls (e.g., ethidium bromide for DNA studies) and replicate experiments to assess statistical significance .
Q. How can researchers address discrepancies in reported toxicity profiles of this compound?
Discrepancies may stem from assay variability (in vitro vs. in vivo) or impurity levels. Standardize testing protocols:
- Use identical cell lines (e.g., HepG2 for hepatotoxicity).
- Validate purity via HPLC (>95%).
- Cross-reference with computational toxicity predictions .
Methodological Guidance
Q. What analytical techniques are critical for characterizing this compound in novel applications?
Q. How should researchers design experiments to study the compound’s photostability?
Expose samples to controlled UV light (e.g., 254 nm) and monitor degradation via time-resolved spectroscopy. Use actinometry to quantify photon flux. Compare degradation kinetics in inert vs. aerobic conditions .
Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?
Nonlinear regression models (e.g., Hill equation) are standard for calculating EC₅₀/IC₅₀ values. Validate with bootstrap resampling to estimate confidence intervals. Use ANOVA for comparing multiple experimental groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
